Zearalenone 4-Sulfate Ammonium Salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

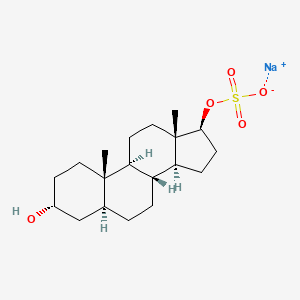

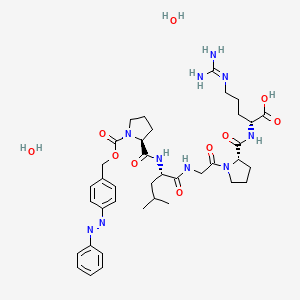

Zearalenone 4-Sulfate Ammonium Salt is a derivative of zearalenone, a mycotoxin produced by Fusarium species. This compound is known for its xenoestrogenic properties, meaning it can mimic estrogen in biological systems. Zearalenone and its derivatives, including this compound, are significant contaminants in crops and cereal-based products, posing potential health risks to humans and animals .

Mechanism of Action

Target of Action

Zearalenone 4-Sulfate Ammonium Salt is a derivative of Zearalenone, a mycotoxin produced by some species of Fusarium . The primary targets of Zearalenone and its derivatives are estrogen receptors . These receptors play a crucial role in the reproductive system and other physiological processes.

Mode of Action

Despite its nonsteroidal structure, Zearalenone and its derivatives can bind to estrogen receptors This binding mimics the action of estrogen, leading to a variety of physiological changes

Biochemical Pathways

Zearalenone is biosynthesized from the acetate-polymalonate pathway leading to a nonaketide precursor, which then undergoes different cyclizations and modifications .

Pharmacokinetics

Studies on related compounds suggest that they form stable complexes with albumins, affecting their toxicokinetics . Albumin binding may be partly responsible for the high variations in the toxicokinetics of Zearalenone and its derivatives .

Result of Action

The binding of Zearalenone and its derivatives to estrogen receptors can lead to reproductive disorders, genotoxicity, hepatotoxicity, teratogenicity, and immunotoxicity

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, Zearalenone is heat stable and can withstand storage, milling, cooking, and other processing steps

Biochemical Analysis

Biochemical Properties

It is known that Zearalenone and its derivatives can interact with certain mycotoxins, affecting their toxicokinetics .

Cellular Effects

Zearalenone, the parent compound, is known to bind to estrogen receptors, causing reproductive disorders, as well as potential genotoxic, hepatotoxic, teratogenic, and immunotoxic effects .

Molecular Mechanism

Zearalenone, the parent compound, is known to bind to estrogen receptors .

Metabolic Pathways

Zearalenone, the parent compound, is extensively biotransformed in mammals .

Preparation Methods

Synthetic Routes and Reaction Conditions

Zearalenone 4-Sulfate Ammonium Salt can be synthesized through a series of chemical reactions. One common method involves the reaction of zearalenone with sulfur trioxide-pyridine complex in an inert atmosphere, followed by neutralization with ammonium hydroxide to yield the ammonium salt form . The reaction typically occurs in methanol at room temperature, with zinc and ammonium formate as additional reagents .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as silica gel chromatography .

Chemical Reactions Analysis

Types of Reactions

Zearalenone 4-Sulfate Ammonium Salt undergoes various chemical reactions, including:

Oxidation: This reaction can convert the compound into different oxidized forms.

Reduction: Reduction reactions can yield reduced derivatives of the compound.

Substitution: The sulfate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include sulfur trioxide-pyridine complex, ammonium hydroxide, zinc, and ammonium formate. The reactions typically occur in solvents like methanol under inert atmospheres .

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

Zearalenone 4-Sulfate Ammonium Salt has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Zearalenone: The parent compound, known for its estrogenic effects.

α-Zearalenol and β-Zearalenol: Reduced derivatives of zearalenone with similar estrogenic properties.

Zearalanone: Another reduced derivative with estrogenic activity.

Zearalenone-14-Glucoside: A conjugated derivative formed in plants.

Uniqueness

Zearalenone 4-Sulfate Ammonium Salt is unique due to its sulfate group, which influences its solubility, reactivity, and interactions with biological molecules. This uniqueness makes it a valuable compound for studying the toxicokinetics and biological effects of zearalenone derivatives .

Properties

CAS No. |

1439328-85-4 |

|---|---|

Molecular Formula |

C₁₈H₂₅NO₈S |

Molecular Weight |

415.46 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-amino-5-oxo-5-[(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]oxypentanoic acid](/img/structure/B1141718.png)

![(4E)-3-Oxo-4-[(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)methylidene]-2-[(E)-(1,1,3-trimethylbenzo[e]indol-2-ylidene)methyl]cyclobuten-1-olate](/img/structure/B1141719.png)

![7-Chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1141726.png)

![(R)-6-(1,1-Dimethyl-allyl)-2-(1-hydroxy-1-methyl-ethyl)-2,3-dihydro-furo[3,2-g]chromen-7-one](/img/structure/B1141740.png)